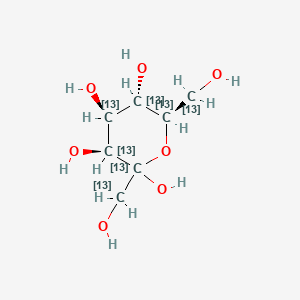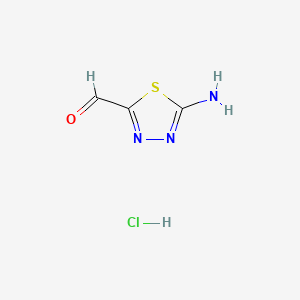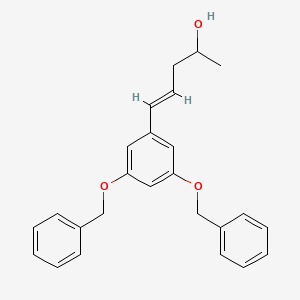
(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol is an organic compound characterized by its unique structure, which includes a pent-4-en-2-ol backbone substituted with two benzyloxy groups on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenyl Ring Substituents: The initial step involves the introduction of benzyloxy groups onto a phenyl ring. This can be achieved through a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable phenyl halide under basic conditions.
Formation of the Pent-4-en-2-ol Backbone: The next step involves the formation of the pent-4-en-2-ol backbone. This can be achieved through a series of reactions, including aldol condensation and reduction.
Coupling of the Substituted Phenyl Ring with the Backbone: The final step involves coupling the substituted phenyl ring with the pent-4-en-2-ol backbone. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pent-4-en-2-ol backbone can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pent-4-en-2-ol backbone can be reduced to form a saturated alcohol.
Substitution: The benzyloxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(3,5-Dimethoxyphenyl)pent-4-en-2-ol: Similar structure but with methoxy groups instead of benzyloxy groups.
(E)-5-(3,5-Dihydroxyphenyl)pent-4-en-2-ol: Similar structure but with hydroxy groups instead of benzyloxy groups.
Uniqueness
(E)-5-(3,5-Bis(benzyloxy)phenyl)pent-4-en-2-ol is unique due to the presence of benzyloxy groups, which can influence its chemical reactivity and biological activity. The benzyloxy groups can also provide additional sites for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H26O3 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(E)-5-[3,5-bis(phenylmethoxy)phenyl]pent-4-en-2-ol |
InChI |
InChI=1S/C25H26O3/c1-20(26)9-8-14-23-15-24(27-18-21-10-4-2-5-11-21)17-25(16-23)28-19-22-12-6-3-7-13-22/h2-8,10-17,20,26H,9,18-19H2,1H3/b14-8+ |
InChI Key |
ZLBCURVKZKSUCF-RIYZIHGNSA-N |
Isomeric SMILES |
CC(C/C=C/C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Canonical SMILES |
CC(CC=CC1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


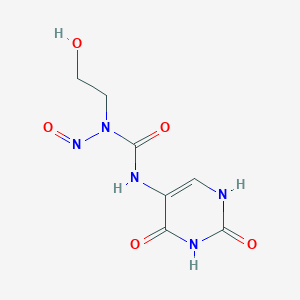
![rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B13853612.png)
![5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole](/img/structure/B13853630.png)
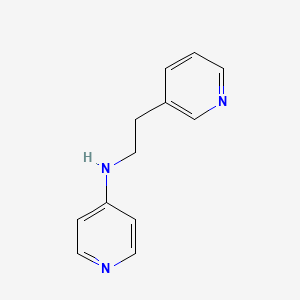
![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)
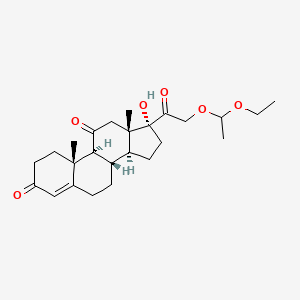
![2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B13853665.png)
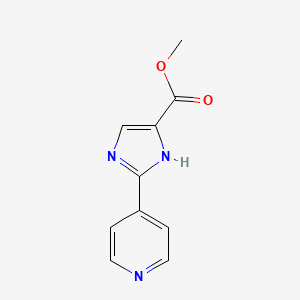
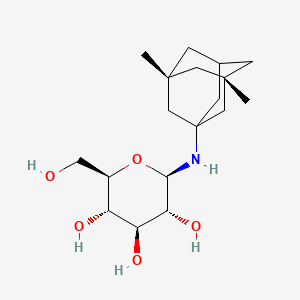
![6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13853680.png)
![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)
![7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13853690.png)
